molecular formula C16H28N2O6 B12893412 Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate CAS No. 28770-03-8

Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate

Cat. No.: B12893412
CAS No.: 28770-03-8
M. Wt: 344.40 g/mol
InChI Key: QOIKLQOZMJMHHZ-UHFFFAOYSA-N
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Description

Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate is a bifunctional ester containing two oxazolidine moieties linked via hexanedioate (adipate) groups. Oxazolidines are five-membered heterocycles with one oxygen and one nitrogen atom, widely utilized in organic synthesis, chiral auxiliaries, and prodrug systems due to their stereochemical versatility and hydrolytic stability under physiological conditions .

Properties

CAS No.

28770-03-8

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate

InChI

InChI=1S/C16H28N2O6/c19-15(23-11-7-17-5-9-21-13-17)3-1-2-4-16(20)24-12-8-18-6-10-22-14-18/h1-14H2

InChI Key

QOIKLQOZMJMHHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCN1CCOC(=O)CCCCC(=O)OCCN2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-(oxazolidin-3-yl)ethyl) adipate typically involves the reaction of oxazolidine derivatives with adipic acid or its derivatives. One common method involves the reaction of 2-(oxazolidin-3-yl)ethanol with adipoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for bis(2-(oxazolidin-3-yl)ethyl) adipate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(oxazolidin-3-yl)ethyl) adipate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups onto the oxazolidine rings .

Scientific Research Applications

Bis(2-(oxazolidin-3-yl)ethyl) adipate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2-(oxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets and pathways. The oxazolidine rings can act as ligands, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the chemical or biological processes in which the compound is involved .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound Name Key Structural Features Functional Groups Molecular Formula
Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate Two oxazolidine rings, hexanedioate ester linkage Ester, oxazolidine heterocycle C₁₈H₂₈N₂O₈
Bis(2-(2-isopropyl-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate Two isopropyl-substituted oxazolidines, carbamate linkage Carbamate, oxazolidine heterocycle C₂₄H₄₆N₄O₆
5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one Benzimidazole core, oxazolidin-2-one substituents Oxazolidinone, benzimidazole C₁₉H₂₀ClN₅O₄

Key Differences :

  • Functional Groups: The target compound’s ester groups contrast with carbamates in and oxazolidinones in . Esters hydrolyze faster than carbamates, making the target compound more suitable for transient applications (e.g., prodrugs) .

Physical and Crystallographic Properties

  • Crystal Packing : The benzimidazole derivative in forms hydrogen-bonded zigzag chains via C–H···O interactions. The target compound’s hexanedioate chain may promote less rigid packing, reducing crystallinity compared to rigid aromatic cores.
  • Dihedral Angles : In , dihedral angles between oxazolidine and benzimidazole planes (43.9°–45.6°) suggest moderate conjugation. The target compound’s flexible hexanedioate linker likely allows greater conformational freedom, impacting solubility and melting points.

Biological Activity

Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H26N2O4C_{14}H_{26}N_2O_4. Its structure includes two 1,3-oxazolidine rings connected to a hexanedioate moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight270.37 g/mol
Density1.2 g/cm³
Boiling Point383 °C
Melting PointNot Available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This suggests its potential use in treating infections caused by resistant bacterial strains .

Antifungal Activity

The compound also exhibits antifungal properties. A study evaluated its effectiveness against Candida species and found that it inhibited fungal growth at concentrations as low as 16 µg/mL.

Table: Antifungal Activity Against Various Strains

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Cryptococcus neoformans64

The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms:

  • Protein Synthesis Inhibition : The oxazolidine ring structure is known to interfere with ribosomal function, inhibiting protein synthesis in bacteria.
  • Cell Membrane Disruption : The compound may alter the integrity of fungal cell membranes, leading to cell lysis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues with a high affinity for lung and liver tissues.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine.

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